molecular formula C15H12N2O3S B7728909 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid CAS No. 6501-65-1

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No.: B7728909
CAS No.: 6501-65-1
M. Wt: 300.3 g/mol
InChI Key: LPGWDTKKKNECGA-UHFFFAOYSA-N
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Description

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenylcarbonyl group, a carbamothioyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzoic acid with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then subjected to further reactions, such as acylation, to introduce the phenylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiourea group to a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, nitro derivatives, and halogenated compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiourea group may interact with metal ions or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid, known for its use in the synthesis of folic acid.

    Benzothiazoles: Compounds with a similar sulfur-containing heterocyclic structure, known for their biological activities.

    Phenylthiourea: A compound with a similar thiourea group, used in various chemical and biological studies.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(benzoylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13(10-4-2-1-3-5-10)17-15(21)16-12-8-6-11(7-9-12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGWDTKKKNECGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983558
Record name 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6501-65-1
Record name 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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